D-Arabitol

Food Science Sweetener Formulation Low-Calorie Product Development

D-Arabitol (CAS 2152-56-9) is a five-carbon sugar alcohol (pentitol) with the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol. It exists as a white crystalline solid with a melting point of 103–106 °C and exhibits high water solubility.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 2152-56-9
Cat. No. B3028510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol
CAS2152-56-9
Synonyms(+--)-arabitol
arabinitol, D-
arabinitol, L-
arabino-pentitol
arabitol
arabitol, (D)-isomer
arabitol, (L)-isomer
D-arabinitol
D-arabitol
DL-arabitol
L-arabinitol
lyxitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
InChIKeyHEBKCHPVOIAQTA-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility729 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabitol (CAS 2152-56-9): A C5 Sugar Alcohol with Distinctive Metabolic and Functional Properties for Scientific and Industrial Procurement


D-Arabitol (CAS 2152-56-9) is a five-carbon sugar alcohol (pentitol) with the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol [1]. It exists as a white crystalline solid with a melting point of 103–106 °C and exhibits high water solubility [2]. As a naturally occurring polyol found in lichens, fungi, and certain yeasts, D-arabitol serves as an intermediate in pentose metabolism pathways [3]. Its physicochemical and biological profile positions it as a functional ingredient in food, pharmaceutical, and chemical industries, with demonstrated applications as a low-calorie sweetener, anti-cariogenic agent, and biosynthetic platform chemical [4].

Why D-Arabitol Cannot Be Readily Substituted with Xylitol, L-Arabitol, or Other In-Class Polyols: A Technical Rationale for Procurement Specification


Despite sharing the same molecular formula with xylitol and ribitol, D-arabitol exhibits distinct stereochemical and metabolic properties that preclude direct substitution in scientific and industrial applications. Unlike xylitol, D-arabitol demonstrates approximately 25× higher sweetness per calorie (0.70 vs. 0.028 sweetness/kcal), making it uniquely advantageous in ultra-low-calorie formulations [1]. While D-arabitol and xylitol show comparable anti-cariogenic inhibition against Streptococcus mutans (20–60% inhibition at 1% concentration), their enzymatic degradation pathways diverge significantly: D-arabitol dehydrogenase exhibits thermolability and dependence on divalent cations (Mn²⁺, Ni²⁺), whereas xylitol dehydrogenase remains stable during purification [2][3]. Furthermore, the L-enantiomer (L-arabitol) is metabolically distinct and does not confer the same anti-cariogenic or sweetening properties, emphasizing the stereospecificity required for functional applications [4].

Quantitative Comparative Evidence for D-Arabitol (CAS 2152-56-9) Versus Xylitol and Other Polyol Comparators: A Technical Procurement Guide


Sweetness Efficiency: D-Arabitol Delivers Approximately 25× Higher Sweetness per Calorie Compared to Xylitol

D-Arabitol provides approximately 0.70 sweetness units per kilocalorie, compared to only 0.028 sweetness units per kilocalorie for xylitol, representing a 25-fold advantage in sweetness efficiency on a caloric basis [1]. While D-arabitol exhibits 70% of the sweetness intensity of sucrose on a weight basis, its caloric content is only 0.2 kcal/g (5% of sucrose's 4.0 kcal/g), compared to xylitol's 2.4 kcal/g (60% of sucrose) [2].

Food Science Sweetener Formulation Low-Calorie Product Development

Anti-Cariogenic Activity: D-Arabitol Exhibits Comparable Inhibition of Streptococcus mutans to Xylitol at Equivalent Concentrations

In a direct head-to-head comparative study, D-arabitol and xylitol were evaluated for their inhibitory effects on oral Streptococci and Lactobacilli. At a 1% (65 mM) additive concentration with glucose as the sugar substrate, both polyols demonstrated comparable inhibition: 20–60% inhibition against oral streptococci (S. mutans, S. salivarius, S. sobrinus) and 5–10% inhibition against lactobacilli (L. acidophilus, L. fermentum) [1]. Inhibition was concentration-dependent from 0.01% (0.65 mM) to 2% (130 mM), with no statistically significant difference observed between D-arabitol and xylitol across all tested concentrations and sugar substrates (glucose, fructose, galactose, sucrose) [1].

Oral Microbiology Dental Caries Prevention Functional Food Ingredients

Bioproduction Efficiency: Metabolic Engineering of Pichia pastoris Achieves 78.1 g/L D-Arabitol Titer from Glucose

Rational metabolic engineering of Pichia pastoris, a widely used heterologous protein production host, enabled high-level D-arabitol production from glucose. Through systematic overexpression of key biosynthetic enzymes and fine-tuning of promoters and gene copy numbers, followed by fed-batch fermentation optimization, a final D-arabitol titer of 78.1 g/L was achieved in a bioreactor setting [1]. This titer substantially exceeds yields from conventional osmotolerant yeast platforms and demonstrates the industrial feasibility of using P. pastoris as a robust chassis for sustainable D-arabitol biosynthesis [1].

Metabolic Engineering Industrial Biotechnology Bioprocess Optimization

Enzymatic Specificity and Stability: D-Arabitol Dehydrogenase Exhibits Distinct Cofactor and Thermostability Profile Relative to Xylitol Dehydrogenase

In the thermoacidophilic red alga Galdieria sulphuraria, D-arabitol dehydrogenase and xylitol dehydrogenase exhibit markedly different biochemical properties despite their shared substrate class. Xylitol dehydrogenase remained stable during purification, whereas D-arabitol dehydrogenase was thermolabile and required divalent ions for both stability and activity, with a preferential dependence on Mn²⁺ and Ni²⁺ [1]. This differential stability and cofactor requirement has direct implications for in vitro biocatalytic applications and metabolic pathway engineering efforts involving pentitol interconversion [1].

Enzymology Metabolic Pathway Engineering Biocatalysis

Stereochemical and Conformational Differentiation: Solution NMR Reveals Distinct Dynamics of D-Arabitol Relative to Xylitol and Ribitol

A comparative conformational analysis of three five-carbon sugar alcohols—ribitol, D-arabitol, and xylitol—using solution NMR spectroscopy and molecular dynamics simulations revealed distinct conformational preferences and dynamic behaviors among the three pentitols [1]. While all three compounds share the same molecular formula (C₅H₁₂O₅), their differing stereochemical arrangements (ribitol: achiral; xylitol: meso; D-arabitol: chiral) result in measurable differences in solution-state conformation and molecular flexibility [1]. These conformational distinctions may underlie differences in molecular recognition by taste receptors, transport proteins, and metabolic enzymes [1].

Structural Biology Solution NMR Molecular Dynamics

Optimal Application Scenarios for D-Arabitol (CAS 2152-56-9) Based on Quantified Differentiated Evidence


Ultra-Low-Calorie Sweetener Formulations Requiring High Sweetness Efficiency

D-Arabitol is the preferred pentitol for applications demanding maximal sweetness per calorie. With a sweetness efficiency of approximately 0.70 sweetness/kcal—25-fold higher than xylitol (0.028 sweetness/kcal)—D-arabitol enables formulations that deliver perceptible sweetness with negligible caloric contribution (0.2 kcal/g) [1]. This profile is particularly suited for diabetic-friendly products, weight-management foods, and beverages where caloric density is a primary constraint.

Anti-Cariogenic Oral Care and Functional Confectionery Products

D-Arabitol demonstrates anti-cariogenic activity comparable to xylitol against oral streptococci (20–60% growth inhibition at 1% concentration), including the primary caries-associated pathogen Streptococcus mutans [1]. Combined with its non-fermentability by oral bacteria and lower caloric density, D-arabitol is well-suited for sugar-free chewing gums, lozenges, oral rinses, and dental health products where caries prevention is the functional objective.

Industrial Biomanufacturing of D-Arabitol Using Engineered Pichia pastoris

Recent advances in metabolic engineering have established Pichia pastoris as a robust production chassis for D-arabitol biosynthesis, achieving titers of 78.1 g/L from glucose in fed-batch fermentation [1]. This platform offers a scalable and sustainable alternative to chemical synthesis or extraction from natural sources, supporting industrial procurement for food, pharmaceutical, and chemical applications where consistent supply and purity are essential.

Enzymatic Biocatalysis Requiring Distinct Dehydrogenase Cofactor Specificity

In biocatalytic systems involving pentitol interconversion, the distinct biochemical properties of D-arabitol dehydrogenase—specifically its thermolability and dependence on Mn²⁺ and Ni²⁺ ions for stability and activity—must be considered in process design [1]. This differentiates D-arabitol from xylitol in applications such as chiral synthon production, cofactor regeneration systems, and metabolic pathway engineering where enzyme stability and metal ion requirements are critical operational parameters.

Technical Documentation Hub

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